

Technical Guide: Physicochemical Properties of 4-Iodo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2,6-dimethylpyridine**

Cat. No.: **B1314324**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Iodo-2,6-dimethylpyridine**, a substituted pyridine derivative of interest in various chemical and pharmaceutical research fields. This document details its known physicochemical parameters, outlines experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical and Chemical Properties

4-Iodo-2,6-dimethylpyridine is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring with two methyl groups and an iodine atom, dictates its physical and chemical behavior.

Table 1: Quantitative Physicochemical Data for **4-Iodo-2,6-dimethylpyridine**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ IN	[1] [2] [3]
Molecular Weight	233.05 g/mol	[2] [3]
Boiling Point	230.6 ± 35.0 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[1]
Flash Point	93.2 ± 25.9 °C	[1]
Refractive Index	1.599	[1]
CAS Number	22282-67-3	[1] [2] [3]

Experimental Protocols

Detailed experimental methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[\[4\]](#)
- Thermometer[\[4\]](#)[\[5\]](#)
- Spatula[\[5\]](#)
- Mortar and pestle (optional)[\[5\]](#)

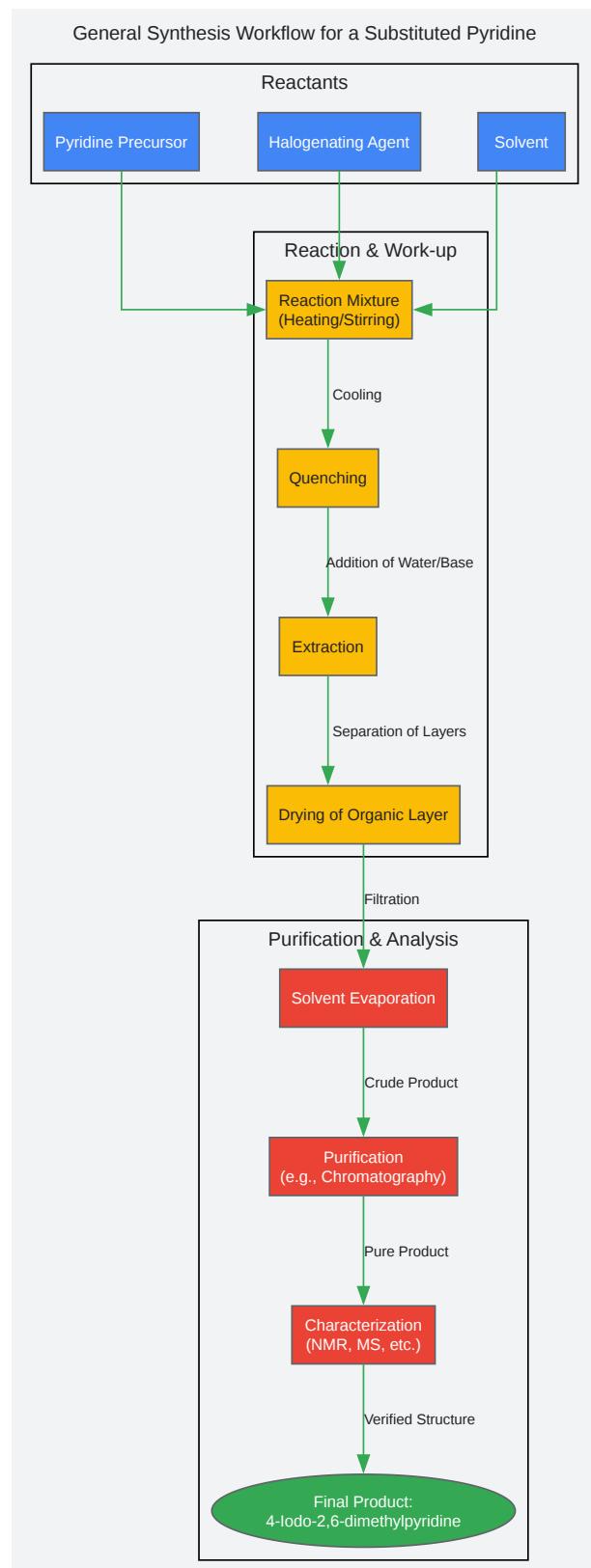
Procedure:

- Sample Preparation: A small amount of finely powdered **4-Iodo-2,6-dimethylpyridine** is introduced into a capillary tube to a height of 1-2 mm. The tube is then tapped gently to pack the sample at the bottom.[4][6]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[5][7]
- Purity Assessment: A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction and purification systems.[8][9]

Apparatus:


- Test tubes and rack[8]
- Spatula or weighing balance[8]
- Graduated cylinders or pipettes[8]
- Vortex mixer or shaker[8]
- A selection of common organic solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dichloromethane)[8][10]

Procedure:

- Sample Preparation: A small, accurately weighed amount of **4-Iodo-2,6-dimethylpyridine** (e.g., 25 mg) is placed into a series of test tubes.[8]
- Solvent Addition: A known volume of a specific solvent (e.g., 0.75 mL) is added to each test tube in small portions.[8]
- Mixing: The test tubes are vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 60 seconds) to facilitate dissolution.[8][9]
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in the given solvent at that concentration.[9]
- Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile. The tests can be structured to follow a solubility classification scheme, starting with water and proceeding to solvents of decreasing polarity.[8][11]

Synthetic Workflow

While a specific, detailed synthesis protocol for **4-Iodo-2,6-dimethylpyridine** was not found in the searched literature, a plausible synthetic route can be inferred from the synthesis of related halogenated pyridines. The following diagram illustrates a general workflow for the synthesis of a substituted pyridine, which is applicable to this class of compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 4-Iodo-2,6-dimethylpyridine | C7H8IN | CID 12759105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Iodo-2,6-dimethylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314324#physical-properties-of-4-iodo-2-6-dimethylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com